Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate
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Overview
Description
Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, with a bromine atom at the 7th position and a methyl ester group at the 6th position.
Preparation Methods
The synthesis of methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of methyl pyrrole-2-carboxylate with N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position. The resulting intermediate is then subjected to cyclization with appropriate reagents to form the pyridazine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dipolarophiles like methyl or ethyl propiolate to form new heterocyclic compounds.
Scientific Research Applications
Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Biological Studies: Researchers use it to study the structure-activity relationships (SAR) of pyrrolo[1,2-b]pyridazine derivatives and their biological effects.
Mechanism of Action
The exact mechanism of action of methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate can be compared with other pyridazine and pyridazinone derivatives:
Biological Activity
Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique fused heterocyclic structure, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various chemical modifications and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor or modulator of enzymes and receptors involved in critical cellular processes such as proliferation, apoptosis, and signal transduction. This interaction can lead to altered cellular responses that are beneficial in therapeutic contexts, particularly in oncology.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from recent research:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.39 ± 0.06 | |
HCT116 (Colon Cancer) | 0.46 ± 0.04 | |
Jurkat (T-cell Lymphoma) | 4.64 ± 0.08 | |
HeLa (Cervical Cancer) | 32.84 ± 0.02 |
These results indicate that this compound exhibits potent cytotoxicity against several cancer cell lines, particularly MCF-7 and HCT116, suggesting its potential as an anticancer agent.
Case Studies
- Anticancer Efficacy : In a study evaluating the compound's efficacy against breast cancer cell lines (MCF-7), it was found to inhibit cell growth significantly with an IC50 value of 0.39 µM. This suggests a strong potential for further development as an anticancer therapeutic agent.
- Mechanistic Insights : The compound's mechanism was explored through flow cytometry analysis on Jurkat cells, revealing that it effectively induces apoptosis by arresting the cell cycle in the sub-G1 phase, which is indicative of cell death pathways being activated.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrrolopyridine derivatives known for their biological activities. Comparative studies have shown that while many derivatives exhibit varying degrees of cytotoxicity, the presence of the bromine atom in this compound enhances its reactivity and interaction profile with biological targets compared to its analogs.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-11-12(6)8(7)10/h2-5H,1H3 |
InChI Key |
NNSNKUZJSAAMQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C(=C1)C=CC=N2)Br |
Origin of Product |
United States |
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